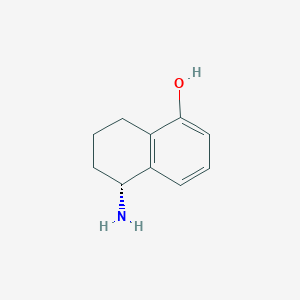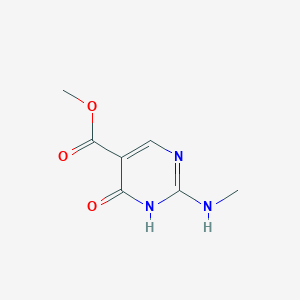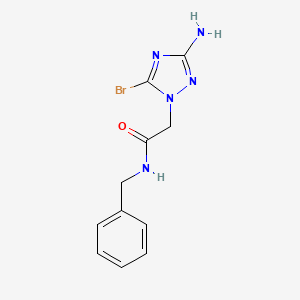![molecular formula C10H7F3N2O2 B13168703 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a trifluoromethyl group at the 7th position and an acetic acid moiety at the 3rd position of the imidazo[1,2-a]pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multicomponent reactions. These methods are designed to maximize yield and minimize the use of specific reagents that are difficult to source .
Análisis De Reacciones Químicas
Types of Reactions
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives like zolpidem exert their hypnotic effects by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to the modulation of neurotransmitter activity in the brain, resulting in sedative effects.
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: Used to treat short-term insomnia.
Alpidem: Used for brain function disorders.
Other Imidazo[1,2-a]pyridine Derivatives: These compounds share similar structures and biological activities.
Uniqueness
2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is unique due to its trifluoromethyl group, which enhances its biological activity and stability compared to other derivatives . This makes it a valuable compound for developing new pharmaceuticals with improved efficacy and safety profiles.
Propiedades
Fórmula molecular |
C10H7F3N2O2 |
|---|---|
Peso molecular |
244.17 g/mol |
Nombre IUPAC |
2-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-1-2-15-7(4-9(16)17)5-14-8(15)3-6/h1-3,5H,4H2,(H,16,17) |
Clave InChI |
JSIRLYSAZJMHRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC=C2CC(=O)O)C=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)
![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)




![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)
